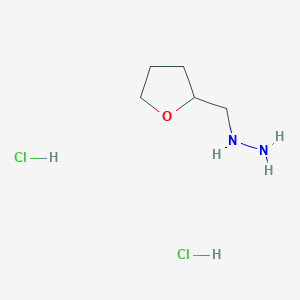
2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride
Overview
Description
2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C9H2ClF7O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with fluorine and trifluoromethyl groups. This compound is known for its high reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Benzoyl chloride compounds are generally known to react with a variety of organic compounds, including alcohols, amines, and carboxylic acids, forming esters, amides, and anhydrides, respectively .
Mode of Action
The mode of action of 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride is likely to involve nucleophilic substitution reactions at the benzylic position . The compound may undergo reactions such as free radical bromination and oxidation . The presence of fluorine atoms can influence the reactivity of the compound, potentially enhancing its electrophilicity .
Biochemical Pathways
It’s reasonable to speculate that the compound could participate in various organic synthesis reactions, potentially affecting a wide range of biochemical pathways depending on the context of its use .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 188-189°c and density of 15 g/mL at 25°C, may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use, including the nature of its targets and the conditions under which it is applied. Given its potential reactivity, it could participate in a variety of chemical transformations, leading to the formation of new compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, its reactivity might be enhanced under conditions that favor nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid is dissolved in an appropriate solvent, and thionyl chloride is added slowly. The mixture is then heated to reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed
Major Products Formed
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid: Formed from hydrolysis
Scientific Research Applications
2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride is used in various scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research:
Material Science: It is used in the synthesis of fluorinated polymers and other materials with unique properties.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
- 2,6-Bis(trifluoromethyl)benzoyl chloride
- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride
Uniqueness
2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its reactivity compared to similar compounds with fewer or no trifluoromethyl groups. This increased reactivity makes it a valuable reagent in organic synthesis and other applications.
Properties
IUPAC Name |
2-fluoro-4,6-bis(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2ClF7O/c10-7(18)6-4(9(15,16)17)1-3(2-5(6)11)8(12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJVFNYOFYHETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2ClF7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233461 | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-34-5 | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1390644.png)







amine hydrochloride](/img/structure/B1390660.png)





